Macrocyclization Yield: Narbonolide Synthesis via Nozaki-Hiyama-Kishi Coupling
In a comparative synthetic context, the use of an intramolecular Nozaki-Hiyama-Kishi (NHK) coupling for narbonolide synthesis provides a significantly improved macrocyclization yield compared to earlier lactonization methods for similar macrolactones. For narbonolide, the NHK coupling achieved yields of 90-96% [1]. While a direct head-to-head comparison within the same paper is unavailable for other specific aglycones, the high efficiency of this method stands in stark contrast to the lower and more variable yields typically observed for Yamaguchi macrolactonization or ring-closing metathesis (RCM) in the synthesis of related 14-membered aglycones like oleandomycin or erythromycin aglycones, where yields can be as low as 40-70% due to ring strain and competing oligomerization [2].
| Evidence Dimension | Macrocyclization Yield |
|---|---|
| Target Compound Data | 90-96% (NHK coupling) |
| Comparator Or Baseline | Related 14-membered aglycones (e.g., erythronolide A seco-acid): 40-70% (via Yamaguchi or RCM, literature values) |
| Quantified Difference | Approximately 20-50 percentage points higher |
| Conditions | Intramolecular Nozaki-Hiyama-Kishi coupling in total synthesis |
Why This Matters
A high and reliable macrocyclization yield directly reduces the cost and time required for chemical synthesis, making narbonolide a more practical and accessible starting material for analogue development compared to aglycones with less efficient synthetic routes.
- [1] Venkatraman, L., Aldrich, C. C., Sherman, D. H., & Fecik, R. A. (2006). Total Synthesis of Narbonolide and Biotransformation to Pikromycin. The Journal of Organic Chemistry, 71(26), 9853-9856. View Source
- [2] Martin, S. F., Hida, T., Kym, P. R., Loft, M., & Hodgson, A. (1997). The Asymmetric Synthesis of Erythromycin A Aglycone: A New Strategy for the Synthesis of Macrolide Antibiotics. Journal of the American Chemical Society, 119(13), 3193-3194. View Source
